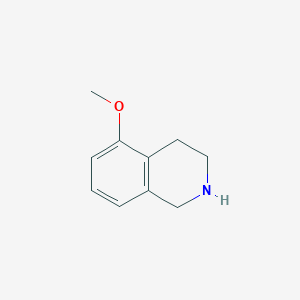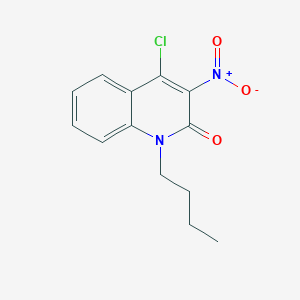
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butyl group at the first position, a chlorine atom at the fourth position, and a nitro group at the third position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the quinoline ring using a nitrating agent such as nitric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride.
Alkylation: Introduction of the butyl group through an alkylation reaction using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially altering the quinoline ring structure.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1-Butyl-4-amino-3-nitroquinolin-2(1H)-one.
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of oxidized quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one depends on its interaction with specific molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
DNA Interaction: Intercalating into DNA and affecting replication or transcription processes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-chloroquinolin-2(1H)-one: Lacks the nitro group, potentially altering its biological activity.
4-Chloro-3-nitroquinolin-2(1H)-one: Lacks the butyl group, which may affect its solubility and reactivity.
1-Butyl-3-nitroquinolin-2(1H)-one: Lacks the chlorine atom, influencing its chemical properties.
Uniqueness
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is unique due to the specific combination of substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
1-butyl-4-chloro-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-3-8-15-10-7-5-4-6-9(10)11(14)12(13(15)17)16(18)19/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMDSQCSRJXBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433502 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133306-31-7 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
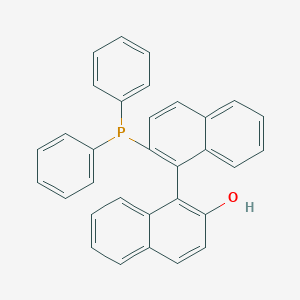

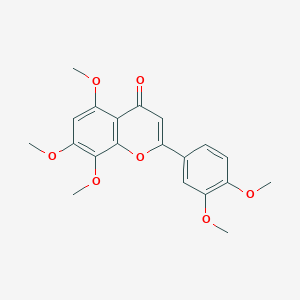
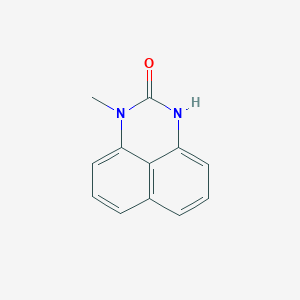
![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)
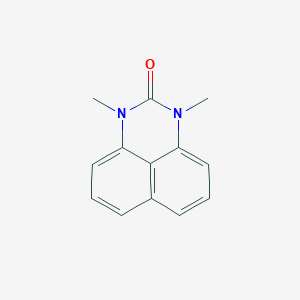


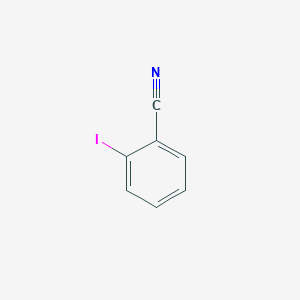
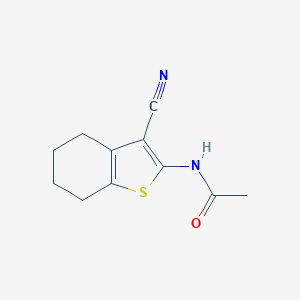
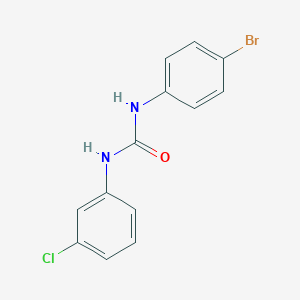

![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
